molecular formula C20H18N4O3 B11271899 3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11271899
M. Wt: 362.4 g/mol
InChI Key: RDWYYPRFIPPLQM-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The next step involves the cyclization of the intermediate pyrazole with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS).

    Final Coupling: The final step involves coupling the 3,5-dimethoxyphenyl group with the oxadiazole-pyrazole intermediate. This can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to quinones, while reduction of the oxadiazole ring can lead to ring-opened products.

Scientific Research Applications

3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3,5-dimethoxyphenyl)-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3,5-dimethoxyphenyl)-5-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity, binding interactions, and overall properties. The presence of both methoxy and methyl groups provides a unique electronic environment, potentially enhancing its activity in various applications.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O3/c1-12-6-4-5-7-16(12)17-11-18(23-22-17)20-21-19(24-27-20)13-8-14(25-2)10-15(9-13)26-3/h4-11H,1-3H3,(H,22,23)

InChI Key

RDWYYPRFIPPLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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